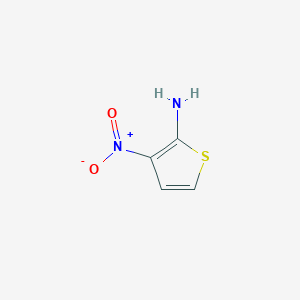

3-Nitrothiophen-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Nitrothiophen-2-amine is an organic compound that features a thiophene ring substituted with a nitro group at the 3-position and an amino group at the 2-position. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrothiophen-2-amine typically involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol in the presence of potassium carbonate (K₂CO₃) in refluxing ethanol. This reaction generates two carbon-carbon bonds in a single operation through a sequence of steps including the generation of 2-mercaptoacetaldehyde, nucleophilic carbonyl addition, annelation, and elimination .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Nitrothiophen-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: Selective hydrogenation of the nitro group to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products:

Reduction: The major product is 3-aminothiophen-2-amine.

Substitution: Depending on the substituent, various N-substituted derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

3-Nitrothiophen-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 3-nitrothiophen-2-amine involves its interaction with molecular targets and pathways. For instance, as an antitubercular agent, it releases nitric oxide following activation by F420-dependent nitroreductase DDN. This release of nitric oxide is crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

2-Aminothiophene: Similar in structure but lacks the nitro group.

3-Nitrothiophene: Lacks the amino group at the 2-position.

2-Nitrothiophen-3-amine: Similar but with different positioning of the nitro and amino groups.

Uniqueness: 3-Nitrothiophen-2-amine is unique due to the presence of both nitro and amino groups on the thiophene ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

3-Nitrothiophen-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C4H4N2O2S |

| Molecular Weight | 144.15 g/mol |

| CAS Number | 52003-20-0 |

| InChI Key | GADHYUUHHGADGT-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that nitro-substituted thiophenes, including this compound, exhibit a broad spectrum of biological activities. These activities can be categorized into several key areas:

-

Antimicrobial Activity

- Nitrothiophenes have shown significant antimicrobial properties against various bacterial strains. The presence of the nitro group is crucial for enhancing the antibacterial efficacy of these compounds.

- In a study assessing the minimum inhibitory concentrations (MICs) of various substituted thiophenes, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

-

Anticancer Potential

- Nitro compounds are known for their antitumor activities. Research has indicated that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and interference with cell cycle progression.

- A study highlighted that compounds with nitro groups can induce cytotoxic effects in cancer cell lines, making them candidates for further development in cancer therapy .

- Anti-inflammatory Effects

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Reactive Oxygen Species (ROS) Generation : Nitro compounds can lead to increased ROS production, which may contribute to their antimicrobial and anticancer effects by inducing oxidative stress in target cells.

- Interaction with Cellular Thiols : The compound may interact with thiol groups in proteins, disrupting redox balance and leading to cellular dysfunction .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various nitrothiophene derivatives, including this compound. The results indicated that it had a significant inhibitory effect on Escherichia coli and Staphylococcus aureus, with an MIC value comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis at micromolar concentrations. The compound's ability to modulate signaling pathways involved in cell survival was highlighted as a potential mechanism for its anticancer activity .

Eigenschaften

IUPAC Name |

3-nitrothiophen-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-4-3(6(7)8)1-2-9-4/h1-2H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZHSRJEUNAFRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.